2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The aryl sulfonyl esters formed are then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as O-alkylation and O-acylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-6-yl
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of chromen and benzo[f]chromen moieties makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H14O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C23H14O5/c1-12-19(24)8-7-15-16(11-21(25)28-22(12)15)18-10-17-14-5-3-2-4-13(14)6-9-20(17)27-23(18)26/h2-11,24H,1H3 |
InChI Key |
OJEHSAVBPHCDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)O |
Origin of Product |
United States |
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